molecular formula C13H16OS B8558934 2-(Cyclohexylthio)benzaldehyde

2-(Cyclohexylthio)benzaldehyde

Cat. No.: B8558934
M. Wt: 220.33 g/mol
InChI Key: ZCQFZJLUZCLFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylthio)benzaldehyde is a chemical compound with the molecular formula C13H16OS and a calculated molecular weight of 220.33 g/mol . It features a benzaldehyde core substituted at the ortho position with a cyclohexylthio group, a structure that combines an aromatic aldehyde with a lipophilic sulfide moiety. This architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar benzaldehyde scaffolds and sulfur-containing substituents are frequently utilized in the development of pharmacologically active molecules . Specifically, such structures are of interest in the synthesis of compounds investigated for their potential as antagonists for various receptors, which can be relevant in the research of inflammatory and allergic diseases . Researchers may employ this compound to build more complex heterocyclic systems or as a precursor in the development of novel chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-cyclohexylsulfanylbenzaldehyde

InChI

InChI=1S/C13H16OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2

InChI Key

ZCQFZJLUZCLFQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Cyclohexylthio Benzaldehyde

Reactivity at the Aldehyde Carbonyl Group

The aldehyde functional group is a key site of reactivity in 2-(Cyclohexylthio)benzaldehyde, participating in a variety of condensation, reduction, and nucleophilic addition reactions.

Carbonyl Condensation Reactions

The aldehyde group of this compound can undergo condensation reactions with enolates or their equivalents to form carbon-carbon bonds. A prominent example is the Aldol (B89426) condensation, where the aldehyde reacts with a ketone or another aldehyde containing an α-hydrogen in the presence of a base or acid catalyst. For instance, in a crossed Aldol condensation, this compound can react with a ketone like acetone (B3395972) to initially form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone. This type of reaction, often referred to as a Claisen-Schmidt condensation when an aromatic aldehyde is involved, is fundamental in synthetic organic chemistry for constructing larger molecules. researchgate.netresearchgate.net

Table 1: Representative Carbonyl Condensation Reaction

Reactant 2 Catalyst Product

Note: This table represents a predicted outcome based on the known reactivity of benzaldehydes in Claisen-Schmidt condensations.

Reductive Transformations and their Stereocontrol

The aldehyde group is readily reduced to a primary alcohol, (2-(cyclohexylthio)phenyl)methanol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is also an effective method. wikipedia.org

Stereocontrol in these reductions is generally not a factor unless a new chiral center is formed in the vicinity of the reacting center. Given that the starting material is achiral and the product of a simple reduction is also achiral, stereocontrol is not a primary concern in this specific transformation. However, if the substrate were to contain other stereocenters, the choice of reducing agent and reaction conditions could potentially influence the diastereoselectivity of the reaction.

Table 2: Common Reductive Transformations of the Aldehyde Group

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol (2-(Cyclohexylthio)phenyl)methanol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF (2-(Cyclohexylthio)phenyl)methanol

Nucleophilic Addition Reactions to the Aldehyde

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgorganic-chemistry.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate. organic-chemistry.org The reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes, like benzaldehyde (B42025) derivatives, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. mdpi.comrsc.org

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add irreversibly to the aldehyde to form secondary alcohols after an acidic workup. Weaker nucleophiles, such as cyanide, amines, and water, can also add to the carbonyl group, often in a reversible manner. organic-chemistry.org For example, the addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Table 3: Examples of Nucleophilic Addition Reactions

Nucleophile Product (after workup)
Methylmagnesium bromide (CH₃MgBr) 1-(2-(Cyclohexylthio)phenyl)ethanol
Phenylithium (C₆H₅Li) (2-(Cyclohexylthio)phenyl)(phenyl)methanol

Transformations Involving the Thioether Moiety

The thioether linkage provides another avenue for the chemical modification of this compound.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), are typically used to convert the thioether to a sulfoxide. acs.orgnih.gov Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thioether directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. acs.org This transformation significantly alters the electronic and steric properties of the substituent, converting the relatively non-polar thioether into the highly polar sulfoxide or sulfone.

Table 4: Oxidation Products of the Thioether Moiety

Oxidizing Agent Product
Hydrogen Peroxide (H₂O₂) 2-(Cyclohexylsulfinyl)benzaldehyde

Cleavage and Rearrangement Processes

The carbon-sulfur bond in the thioether can be cleaved under various conditions. Reductive cleavage can be accomplished using dissolving metal reductions (e.g., Na in liquid NH₃) or with Raney nickel. Oxidative cleavage methods have also been developed. acs.orgnih.gov For instance, certain metal-free methods utilizing reagents like N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in thioethers to yield aldehydes. researchgate.netacs.org

Aryl thioethers can also undergo rearrangement reactions, although these are less common than for other functional groups. The Newman-Kwart rearrangement, for example, involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. organic-chemistry.org While not directly applicable to this compound itself, it illustrates a type of rearrangement involving an aryl-sulfur bond. More relevantly, the rearrangement of alkyl aryl thioethers has been studied, though specific conditions for a cyclohexyl group migration in this context are not widely reported. acs.org

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Acetone
4-(2-(Cyclohexylthio)phenyl)but-3-en-2-one
(2-(Cyclohexylthio)phenyl)methanol
Sodium borohydride
Lithium aluminum hydride
Palladium on carbon
Methylmagnesium bromide
1-(2-(Cyclohexylthio)phenyl)ethanol
Phenylithium
(2-(Cyclohexylthio)phenyl)(phenyl)methanol
Sodium Cyanide
2-Hydroxy-2-(2-(cyclohexylthio)phenyl)acetonitrile
Hydrogen peroxide
2-(Cyclohexylsulfinyl)benzaldehyde
m-Chloroperoxybenzoic acid
2-(Cyclohexylsulfonyl)benzaldehyde
N-chlorosuccinimide

Aromatic Ring Reactivity and Substituent Effects of this compound

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. nih.gov The position of substitution on the benzene (B151609) ring of this compound is determined by the directing effects of the existing aldehyde and cyclohexylthio groups. libretexts.org

Aldehyde Group (-CHO): The aldehyde group is a deactivating substituent, meaning it withdraws electron density from the aromatic ring, making it less reactive than benzene. openstax.orglumenlearning.com This deactivation is due to both a strong electron-withdrawing resonance effect (-R) and an inductive effect (-I). lumenlearning.com Carbonyl-containing groups direct incoming electrophiles primarily to the meta position. openstax.org In this compound, the positions meta to the aldehyde group are C4 and C6.

Cyclohexylthio Group (-SC₆H₁₁): The cyclohexylthio group, an alkyl thioether, is generally considered an activating substituent. rsc.org Activating groups donate electron density to the ring, making it more reactive towards electrophiles. lumenlearning.com This activation occurs because the sulfur atom can donate its lone pair of electrons into the ring via resonance (+R effect), which outweighs its inductive electron withdrawal (-I effect). rsc.orglibretexts.org Such groups direct incoming electrophiles to the ortho and para positions. libretexts.org For the cyclohexylthio group at C2, the ortho position is C3 and the para position is C5.

In situations with competing directing effects, the more strongly activating group typically determines the position of substitution. libretexts.org The thioether group is activating, while the aldehyde group is deactivating. Therefore, the directing effect of the cyclohexylthio group is expected to dominate. Substitution is predicted to occur preferentially at the positions activated by the cyclohexylthio group, namely the C3 (ortho) and C5 (para) positions.

Table 1: Predicted Directing Effects on the Aromatic Ring of this compound

PositionDirected by -CHO (meta)Directed by -SC₆H₁₁ (ortho, para)Predicted Outcome
C3NoYes (ortho)Favorable
C4Yes (meta)NoUnfavorable
C5NoYes (para)Favorable
C6Yes (meta)NoUnfavorable

Influence of the Cyclohexylthio Group on Aromatic Reactivity

Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the cyclohexylthio group withdraws electron density from the benzene ring through the sigma (σ) bond. libretexts.org This inductive effect deactivates the ring by making it more electron-poor. openstax.org

Resonance Effect (+R): The sulfur atom possesses lone pairs of valence electrons that can be delocalized into the aromatic π-system through p-π conjugation. libretexts.org This donation of electron density increases the negative charge on the ring, particularly at the ortho and para positions. youtube.com This resonance effect activates the ring, making it more susceptible to attack by electrophiles. lumenlearning.com

Table 2: Electronic Effects of the Cyclohexylthio Substituent

Electronic EffectDescriptionImpact on Ring Reactivity
Inductive Effect (-I)Electron withdrawal through the σ-bond due to sulfur's electronegativity.Deactivating
Resonance Effect (+R)Electron donation to the π-system via sulfur's lone pairs.Activating
Net Effect The +R effect typically outweighs the -I effect.Overall Activating

Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexylthio Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific ¹H NMR and ¹³C NMR data for 2-(Cyclohexylthio)benzaldehyde, which are crucial for mapping the proton environments and analyzing the carbon skeleton, are not available in the searched resources. Information regarding chemical shifts (δ), coupling constants (J), and signal multiplicities that would definitively characterize the molecule's structure is absent. Furthermore, no public records of two-dimensional NMR studies, such as COSY or HSQC, were found, which would be instrumental in establishing the connectivity and spatial proximity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

There is no available high-resolution mass spectrometry data for this compound. This technique is essential for determining the precise molecular weight and confirming the elemental composition, and its absence prevents the definitive verification of the compound's molecular formula.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Experimental infrared spectroscopy data, which would identify the characteristic vibrational modes of the functional groups present in this compound, such as the carbonyl (C=O) of the aldehyde and the carbon-sulfur (C-S) bond of the thioether, could not be found.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Information on the electronic absorption properties of this compound is also unavailable. UV-Vis spectroscopy is used to characterize the chromophoric parts of a molecule, and the lack of this data means that the electronic transitions within the benzaldehyde (B42025) system, as modified by the cyclohexylthio substituent, have not been publicly documented.

While spectroscopic data exists for related compounds, such as benzaldehyde and other substituted thio-benzaldehydes, extrapolating this information would not provide a scientifically accurate characterization of the specific target compound and would be speculative. The synthesis and characterization of this compound may have been performed in private or proprietary research, but it has not been disclosed in the public scientific domain accessible through the conducted searches. Therefore, a detailed article based on the requested outline cannot be generated at this time.

Computational and Theoretical Investigations of 2 Cyclohexylthio Benzaldehyde

Electronic Structure and Bonding Analysis: A Theoretical Outlook

A thorough understanding of the electronic characteristics of 2-(Cyclohexylthio)benzaldehyde is fundamental. Computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory would be instrumental in elucidating these properties.

Conformational Analysis and Stereochemical Preferences: Unexplored Territory

The flexibility of the cyclohexyl ring and the rotation around the C-S bond suggest that this compound can exist in multiple conformations.

Energy Minimization and Potential Energy Surface Exploration

A comprehensive conformational analysis would involve exploring the potential energy surface (PES) of the molecule. This could be achieved by systematically rotating the key dihedral angles, such as the one around the aryl-S bond and the S-cyclohexyl bond, and calculating the energy at each step. This process would identify the low-energy conformers (local minima) and the transition states that separate them. The results would reveal the most stable three-dimensional structure of the molecule and the energy barriers to conformational changes.

Diastereoselectivity and Enantioselectivity Modeling

Should this compound participate in reactions that generate new stereocenters, computational modeling could predict the preferred stereochemical outcome. For instance, in a reaction involving the addition of a nucleophile to the carbonyl group, the pre-existing chirality of the molecule (if any) or the specific conformation could influence the facial selectivity of the attack, leading to diastereomeric or enantiomeric products. Modeling the transition states for the formation of different stereoisomers would allow for a rationalization of the observed or predicted selectivity.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry offers a powerful lens through which to study the detailed pathways of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic additions, oxidations, or condensations. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This would not only help in understanding the feasibility of a reaction but also in identifying the rate-determining step and the factors that control its selectivity. For example, a study could investigate the mechanism of a Paternò-Büchi reaction involving this aldehyde to predict regio- and stereoselectivity.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound for the requested topics are not publicly available.

Research literature provides extensive information on the methodologies mentioned, such as Transition State Search, Intrinsic Reaction Coordinate (IRC) analysis, and the computational prediction of spectroscopic parameters for other molecules, including various benzaldehyde (B42025) derivatives. uni-muenchen.deresearchgate.netmissouri.edunih.govnih.gov However, specific studies applying these computational methods to "this compound" could not be located.

Therefore, it is not possible to provide the specific research findings, data tables, and detailed analysis for the following sections as requested:

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Without published research data on "this compound" in these specific areas of computational chemistry, an article that adheres to the strict content inclusion and exclusion criteria cannot be generated.

Advanced Synthetic Applications of 2 Cyclohexylthio Benzaldehyde in Organic Synthesis

Precursors for Complex Heterocyclic Compounds

The strategic placement of the aldehyde and thioether groups in 2-(alkylthio)- and 2-(arylthio)benzaldehydes makes them ideal precursors for a variety of cyclization reactions to form sulfur-containing heterocycles. These reactions often proceed with high efficiency and stereoselectivity, providing access to privileged scaffolds in medicinal chemistry.

One of the most prominent applications of analogous 2-mercaptobenzaldehydes is in the synthesis of thiochromenes. acs.orgorganic-chemistry.orgrsc.org Thiochromenes are a class of heterocyclic compounds with a wide range of biological activities. rsc.org The synthesis can be achieved through various catalytic methods, including tandem reactions that form the heterocyclic ring in a single step. For instance, the reaction of a 2-mercaptobenzaldehyde (B1308449) with an α,β-unsaturated carbonyl compound can proceed via a Michael addition followed by an intramolecular aldol (B89426) condensation to yield the thiochromene core. organic-chemistry.org

Based on these precedents, it is proposed that 2-(cyclohexylthio)benzaldehyde could be a precursor to various heterocyclic systems. For example, after a dealkylation step to reveal the free thiol, it could undergo condensation reactions with various electrophiles.

Table 1: Potential Heterocyclic Scaffolds from 2-(Alkylthio)benzaldehyde Analogs

ReactantReaction TypeResulting Heterocycle
α,β-Unsaturated EstersTandem Thiol-Michael-Aldol-Dehydration2H-Thiochromene-3-carboxylates organic-chemistry.org
Cinnamate EstersCascade Reaction2H-Thiochromene-3-carboxylates organic-chemistry.org
α,β-Unsaturated ThioestersAcyl Transfer-Initiated Cascade2-Substituted Thiochromenes nih.gov

The synthesis of various alkoxyl alkylthiobenzaldehydes has been reported through the reaction of the corresponding 2-bromobenzaldehydes with the sodium salt of primary mercaptans in DMF, suggesting a viable route to this compound itself. erowid.org

Building Blocks for Functional Materials Synthesis

The aromatic ring and the sulfur atom in 2-(alkylthio)benzaldehydes offer opportunities for their incorporation into polymeric structures and other functional materials. The aldehyde group can be readily transformed into other functional groups, such as alkenes or alcohols, which can then be polymerized. The sulfur atom can influence the electronic and optical properties of the resulting materials and can also serve as a coordination site for metal ions.

While specific examples utilizing this compound are not available, the analogous 2-(phenylthio)benzaldehyde (B1601573) is noted for its potential in the development of novel materials. chemimpex.com Its incorporation into polymer formulations could potentially enhance material properties such as thermal stability and mechanical strength.

Ligands in Metal-Catalyzed Organic Transformations

Chiral thioether-containing molecules are a significant class of ligands in asymmetric catalysis. researchgate.net The sulfur atom can coordinate to a metal center, and if the ligand possesses chiral elements, it can induce enantioselectivity in a variety of chemical transformations.

Design and Synthesis of Chiral Ligands

While there is a lack of specific research on chiral ligands derived from a this compound scaffold, the general principles of chiral ligand design can be applied. A potential strategy would involve the introduction of a chiral center on the cyclohexyl ring or the derivatization of the aldehyde group with a chiral auxiliary. The resulting chiral thioether could then be used as a ligand in metal-catalyzed reactions. The design of C2-symmetric chiral ligands from thiophene-2,5-dicarboxylic acid has been reported, showcasing the utility of sulfur-containing heterocycles in ligand synthesis. nih.gov

Application in Asymmetric Catalysis

Chiral thioether ligands have been successfully employed in a range of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylations, hydrogenations, and Michael additions. researchgate.net The electronic properties of the sulfur atom and the steric environment created by the ligand are crucial for achieving high levels of enantioselectivity.

For instance, chiral ligands based on binaphthyl scaffolds have been shown to be effective in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. nih.gov While not directly related to the this compound structure, these examples highlight the potential of chiral ligands in modern organic synthesis. A hypothetical chiral ligand derived from this compound could potentially be applied in similar transformations.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Thioether Ligands

Reaction TypeMetal CatalystEnantiomeric Excess (ee)Reference
Friedel–Crafts AlkylationCopperUp to 81% nih.gov
Allylic AlkylationPalladiumNot specified researchgate.net
HydrogenationNot specifiedNot specified researchgate.net
Michael AdditionNot specifiedNot specified researchgate.net

Intermediates in the Synthesis of Agrochemical and Pharmaceutical Lead Compounds

The structural motif of a thioether-substituted aromatic ring is present in a number of biologically active molecules. The versatility of the aldehyde group in 2-(alkylthio)benzaldehydes allows for its elaboration into more complex structures, making these compounds valuable intermediates in the synthesis of potential agrochemical and pharmaceutical agents.

The analogous compound, 2-(phenylthio)benzaldehyde, is recognized as a key intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical industry, where it can be used to develop new drug candidates. chemimpex.com Its applications extend to the production of dyes and agrochemicals. chemimpex.com

The synthesis of benzothiazoles, an important class of heterocycles with a broad range of biological activities, can be achieved through the palladium-catalyzed cyclization of thiobenzanilides. acs.org This suggests that derivatives of this compound could potentially serve as precursors to novel benzothiazole-based therapeutic agents. The reaction of 2-aminobenzenethiol with benzaldehyde (B42025) derivatives is a common method for synthesizing benzothiazoles. researchgate.net

In the agrochemical field, the development of new pesticides is crucial. While direct applications of this compound are not documented, the broader class of thioether-containing compounds is of interest.

Emerging Research Avenues and Future Outlook for 2 Cyclohexylthio Benzaldehyde Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organosulfur compounds like 2-(cyclohexylthio)benzaldehyde. researchgate.netnih.gov The focus is on developing methods that are more environmentally benign, reduce waste, and utilize safer reagents and solvents. mdpi.com

Future research in the sustainable synthesis of this compound is expected to concentrate on several key areas:

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. A shift towards greener alternatives such as water, supercritical fluids, or bio-based solvents is a primary goal. primescholars.com Research into water-based procedures, for example, aims to avoid the use of toxic solvents and catalysts. primescholars.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic cycles that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Efforts are being made to derive starting materials from renewable sources. For instance, lignin, an abundant biopolymer, contains aromatic structures that could potentially be converted into benzaldehyde (B42025) derivatives through advanced biorefinery processes. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches
AspectConventional ApproachGreen Chemistry Approach
SolventsOften volatile organic compounds (VOCs) like DMF, DMSO. mdpi.comWater, ethanol, supercritical CO2, or solvent-free conditions. mdpi.comprimescholars.com
CatalystsStoichiometric amounts of reagents, potentially toxic metals.Recyclable catalysts, biocatalysts, metal-free catalysts. nih.gov
Starting MaterialsPetroleum-based.Derived from renewable biomass where possible. rsc.org
Energy InputHigh temperatures, prolonged reaction times.Microwave-assisted or photochemical reactions to reduce energy consumption. mdpi.com

Development of Novel Catalytic Systems for Derivatization

The functionalization of the this compound molecule is key to expanding its applications. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in derivatization reactions targeting either the aldehyde group or the thioether linkage. rsc.org

Current research is focused on:

Transition-Metal Catalysis: Palladium, copper, and nickel-based catalysts are being explored for C-S cross-coupling reactions to synthesize the thioether bond, as well as for C-H activation to functionalize the aromatic ring. researchgate.netacsgcipr.org The choice of ligand is critical for the success of these reactions. acsgcipr.org For instance, cobalt-catalyzed C-H functionalization offers a pathway to introduce various substituents onto the benzaldehyde core.

Organocatalysis: Metal-free catalytic systems are gaining traction as a more sustainable alternative. For example, N-heterocyclic carbenes (NHCs) have been investigated as innovative derivatization reagents for aldehydes. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. Research into enzymes that can selectively oxidize the thioether to a sulfoxide (B87167) or sulfone, or enzymes that can participate in cascade reactions starting from the aldehyde group, is a promising area.

Table 2: Emerging Catalytic Systems for Derivatization
Catalyst TypeTarget FunctionalityPotential ReactionAdvantages
Palladium-based CatalystsAromatic RingOrtho C-H Hydroxylation acs.orgHigh regioselectivity, well-established reactivity.
Rhodium(I) CatalystsAldehyde GroupIntermolecular Alkyne Hydroacylation acs.orgFormation of new C-C bonds, synthesis of complex ketones.
N-Heterocyclic Carbenes (NHCs)Aldehyde GroupUmpolung, Benzoin Condensation nih.govMetal-free, versatile reactivity.
Lipases/OxidoreductasesThioether/AldehydeSelective Oxidation/Reduction acs.orgHigh enantioselectivity, mild reaction conditions.

Flow Chemistry and Automation for Scalable Production

For the industrial application of this compound and its derivatives, scalable and safe production methods are essential. Flow chemistry, coupled with automation, offers significant advantages over traditional batch processing. vapourtec.comnih.gov

Key benefits and research directions include:

Enhanced Safety and Control: Continuous flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for potentially exothermic reactions. nih.gov The small reaction volumes at any given time minimize safety risks.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. nih.gov

Scalability: Scaling up production in a flow system involves running the process for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Automation and Optimization: Automated flow systems can perform numerous experiments with varying parameters, enabling rapid reaction optimization. rsc.org This is particularly useful for complex multi-step syntheses. nih.gov The integration of real-time analytics allows for immediate feedback and adjustment of reaction conditions.

Exploration of Photo- and Electro-Chemical Transformations

Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. rsc.org These techniques are particularly relevant for the functionalization of sulfur-containing aromatic compounds.

Photochemical Transformations: Aldehydes, including benzaldehyde derivatives, can act as photoinitiators for various transformations. beilstein-journals.org Upon irradiation, they can be excited to triplet states capable of promoting reactions such as Paterno-Büchi cycloadditions or atom transfer radical additions. beilstein-journals.orgresearchgate.net The thioether moiety also presents opportunities for photochemical C-S bond cleavage or formation.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions. chim.it This approach can be used for the synthesis of sulfur heterocycles from thio-compounds. researchgate.netresearchgate.net For this compound, electrochemical methods could be explored for the selective oxidation of the sulfur atom or for C-H functionalization of the aromatic ring through electrochemically generated radical intermediates. nih.gov The integration of electrochemistry with flow systems further enhances the efficiency and applicability of these methods. chim.it

Application in Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, namely the planar aromatic ring with a flexible cyclohexylthio substituent and a reactive aldehyde group, make it an interesting building block for supramolecular chemistry and the design of self-assembling systems.

Crystal Engineering: The interplay of intermolecular interactions such as C-H···O hydrogen bonds from the aldehyde group, and potentially C-H···π and π-π stacking interactions, can guide the formation of well-defined three-dimensional structures in the solid state. rsc.orgnih.gov The bulky cyclohexyl group can influence the packing arrangement, leading to the formation of specific supramolecular synthons.

Self-Assembled Monolayers (SAMs): Thioethers are known to self-assemble on metal surfaces, such as gold and copper, forming well-ordered monolayers. tufts.edu While thiols are more commonly used for this purpose, thioethers offer advantages such as increased resistance to oxidation. tufts.edu The benzaldehyde functionality in this compound provides a handle for further surface modification or for the immobilization of other molecules through reactions like reductive amination. nih.gov

Molecular Scaffolding: The thioether linkage can be a component in larger, more complex molecules designed for self-assembly into specific architectures like micelles or liquid crystals. nih.govmdpi.com The presence of both a hydrophobic cyclohexyl group and a polar aldehyde group could impart amphiphilic character, driving self-assembly in solution.

Q & A

Basic: What are the optimal synthetic routes for 2-(cyclohexylthio)benzaldehyde, and how can purity be ensured?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution, where a benzaldehyde derivative reacts with cyclohexylthiol under basic conditions. For example, substituting a halogen (e.g., Cl) at the ortho position of benzaldehyde with cyclohexylthiol using K₂CO₃ as a base in DMF at 80–100°C yields the product . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity validation requires ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) and consistent NMR (¹H, ¹³C) spectral data .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while cyclohexyl protons show multiplet signals at δ 1.2–2.5 ppm. Aromatic protons resonate at δ 7.3–8.1 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretch at ~650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 235 (C₁₃H₁₆OS) with fragmentation patterns confirming the thioether and aldehyde groups .
    X-ray crystallography (via SHELX software) can resolve stereoelectronic effects of the cyclohexylthio group .

Advanced: How do steric and electronic effects of the cyclohexylthio group influence reactivity in cross-coupling reactions?

Answer:
The cyclohexylthio group acts as a directing/blocking group in metal-catalyzed reactions. Its steric bulk hinders ortho substitution, while the electron-donating thioether enhances electrophilic aromatic substitution at the para position. For example, in Suzuki-Miyaura coupling, the thioether stabilizes Pd intermediates, but excessive steric hindrance may reduce yields. Computational DFT studies (e.g., Gaussian 16) reveal charge distribution and transition-state geometries, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Advanced: How can kinetic studies resolve contradictions in reported reaction rates for aldehyde oxidation?

Answer:
Contradictions arise from solvent polarity, temperature, and catalyst loading. Systematic kinetic analysis (e.g., UV-Vis monitoring of aldehyde depletion) under controlled conditions can isolate variables. For example, Arrhenius plots (ln k vs. 1/T) differentiate activation energies (Eₐ) in polar (Eₐ ~50 kJ/mol in DMSO) vs. nonpolar solvents (Eₐ ~75 kJ/mol in toluene). Control experiments with radical scavengers (e.g., TEMPO) confirm/refute radical pathways .

Advanced: What computational strategies predict the compound’s behavior in photochemical reactions?

Answer:
Time-dependent DFT (TD-DFT) calculates excited-state properties, such as singlet-triplet gaps and charge-transfer transitions. Software like ORCA or Gaussian models UV-Vis spectra (λmax) and identifies reactive orbitals. For instance, the aldehyde’s n→π* transition at ~300 nm correlates with photooxidation susceptibility. Solvent effects are incorporated via COSMO-RS, revealing stabilization of polar intermediates in acetonitrile .

Advanced: How can this compound serve as a precursor in heterocyclic synthesis?

Answer:
The aldehyde group undergoes condensation with amines to form imines, which cyclize into quinazolines or thiazoles. For example, reaction with thiourea in acidic conditions yields 2-aminobenzothiazoles. The cyclohexylthio group can act as a leaving group in SNAr reactions, enabling ring closure. Reaction progress is monitored by TLC, and intermediates are characterized by HRMS and NOESY for stereochemical analysis .

Advanced: What experimental designs mitigate decomposition during long-term storage?

Answer:
Decomposition via oxidation or hydrolysis is minimized by:

  • Storage : Under argon at –20°C in amber vials.
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation.
  • Purity Checks : Periodic NMR/HPLC to detect degradation products (e.g., benzoic acid from aldehyde oxidation). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Advanced: How to validate the compound’s role in asymmetric catalysis?

Answer:
Chiral derivatization (e.g., conversion to hydrazones with (R)-BINOL-based amines) followed by HPLC (Chiralpak AD-H column) assesses enantiomeric excess. Kinetic resolution experiments (e.g., Sharpless epoxidation) compare reaction rates of enantiomers. Synchrotron CD spectroscopy provides absolute configuration confirmation .

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